

ONO-3307: A Technical Guide to a Broad-Spectrum Protease Inhibitor

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Compound of Interest

Compound Name: ONO-3307

Cat. No.: B1662445

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3307 is a synthetic protease inhibitor with demonstrated efficacy in various preclinical models of thrombosis, disseminated intravascular coagulation (DIC), and pancreatitis. Its mechanism of action lies in the competitive inhibition of a range of serine proteases, playing a crucial role in the regulation of coagulation and inflammation. This technical guide provides an in-depth overview of **ONO-3307**, including its chemical properties, supplier information, mechanism of action, and detailed experimental protocols from key studies.

Chemical Identification and Supplier Information

ONO-3307 is chemically identified as 4-sulfamoylphenyl-4-guanidinobenzoate. It is also available as a mesylate salt.

Identifier	Value
Compound Name	ONO-3307
CAS Number	76472-28-1
Compound Name	ONO-3307 Mesylate
CAS Number	76472-29-2

Potential Suppliers:

- MedChemExpress
- Proactive Molecular Research
- TargetMol
- Tebubio
- DC Chemicals

Mechanism of Action and In Vitro Efficacy

ONO-3307 is a competitive inhibitor of several serine proteases involved in the coagulation and inflammatory cascades. Its inhibitory activity has been quantified with the following inhibition constants (K_i):

Target Protease	K_i Value
Trypsin	0.048 μM
Thrombin	0.18 μM
Plasma Kallikrein	0.29 μM
Plasmin	0.31 μM
Pancreatic Kallikrein	3.6 μM
Chymotrypsin	47 μM

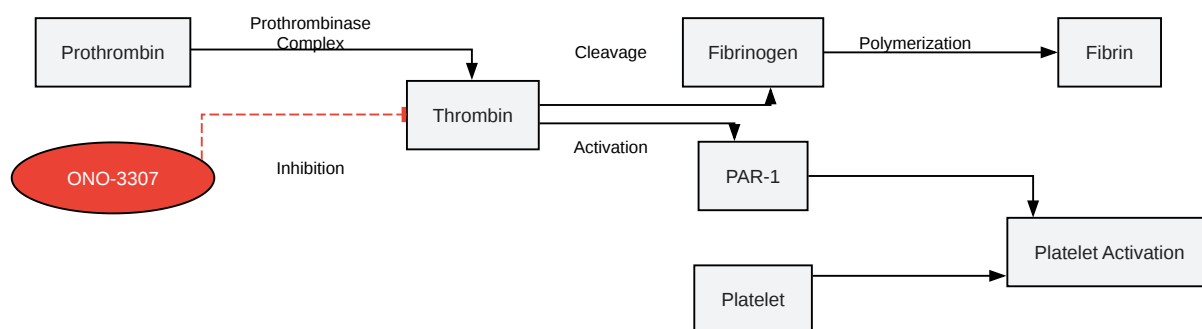
The inhibition of these proteases forms the basis of **ONO-3307**'s therapeutic potential. By targeting thrombin, it directly interferes with the final steps of the coagulation cascade, preventing the conversion of fibrinogen to fibrin and inhibiting platelet activation. Its action on plasma kallikrein modulates the kallikrein-kinin system, reducing the production of the pro-inflammatory peptide bradykinin.

Signaling Pathways

The therapeutic effects of **ONO-3307** can be understood through its modulation of key signaling pathways.

Coagulation Cascade and Thrombin Signaling

ONO-3307's inhibition of thrombin disrupts the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. Thrombin is a pivotal enzyme in this process, responsible for cleaving fibrinogen to fibrin and activating platelets through Protease-Activated Receptors (PARs), primarily PAR-1 on human platelets.

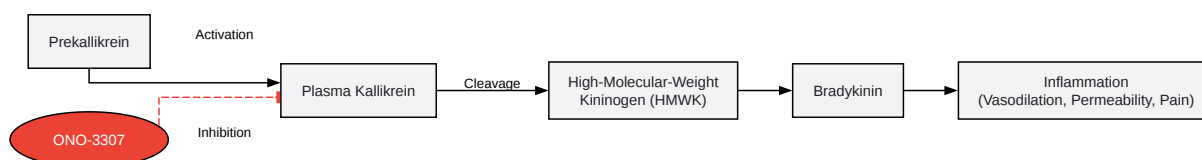


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ONO-3307 Inhibition of Thrombin Signaling

Kallikrein-Kinin System

By inhibiting plasma kallikrein, **ONO-3307** downregulates the production of bradykinin, a potent inflammatory mediator. Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, which then acts on its receptors to induce vasodilation, increase vascular permeability, and cause pain.



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ONO-3307's Impact on the Kallikrein-Kinin System

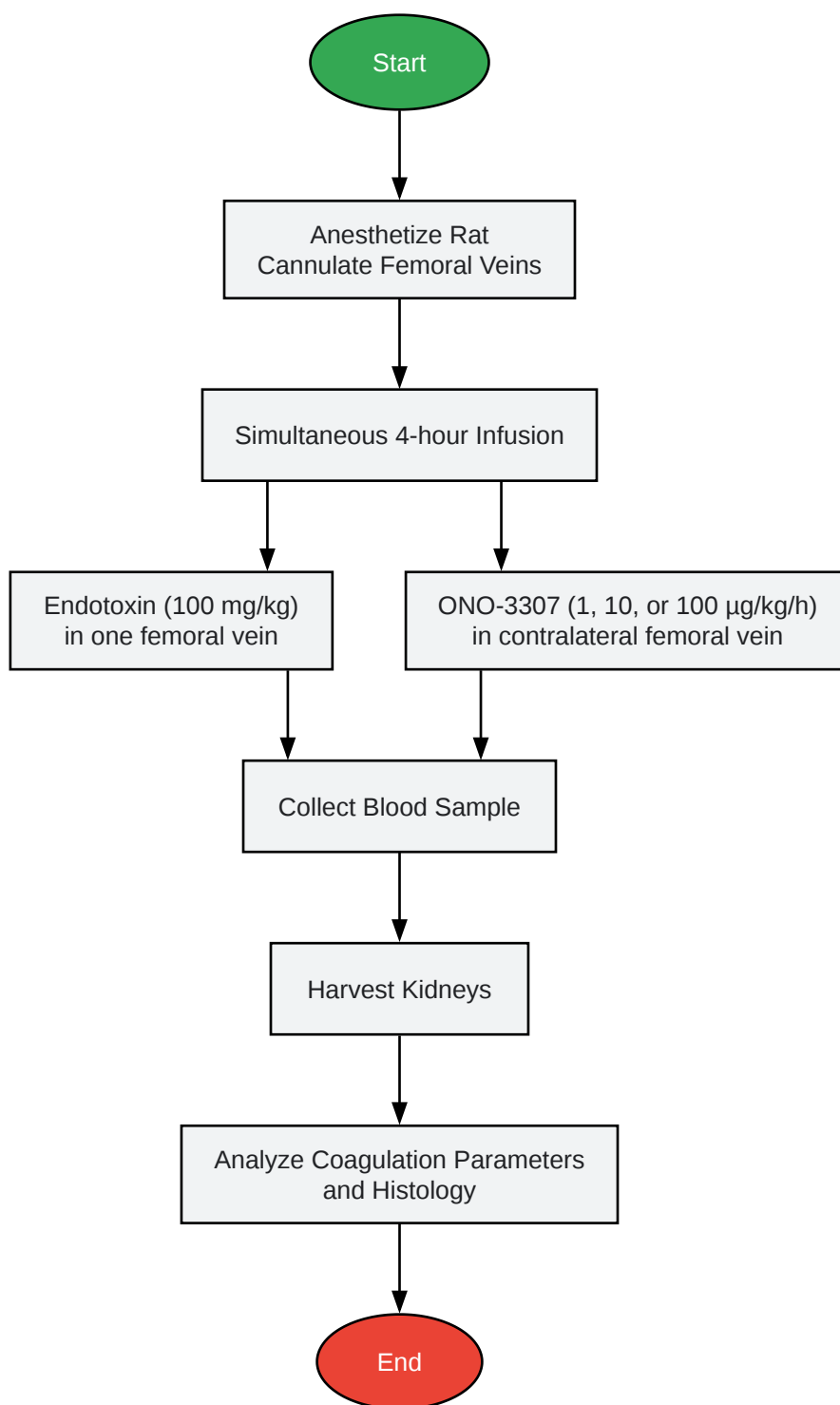
Experimental Protocols

ONO-3307 has been evaluated in several key preclinical models. The detailed methodologies are provided below to facilitate study replication and further research.

Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats

This model assesses the ability of **ONO-3307** to mitigate the systemic activation of coagulation and inflammation induced by endotoxin.^[1]

- Animal Model: Male Wistar rats.
- Induction of DIC: A 4-hour sustained intravenous infusion of endotoxin (from *E. coli*) at a dose of 100 mg/kg. The infusion is administered into a femoral vein.
- Test Agent Administration: **ONO-3307** is administered as a continuous intravenous infusion into the contralateral femoral vein for 4 hours, simultaneously with the endotoxin infusion. Doses of 1, 10, or 100 µg/kg/h have been tested.
- Parameters Measured:
 - Fibrinogen and fibrin degradation products (FDPs)
 - Fibrinogen levels
 - Prothrombin time (PT)
 - Partial thromboplastin time (PTT)
 - Platelet count
 - Histological examination of renal glomeruli for fibrin thrombi.



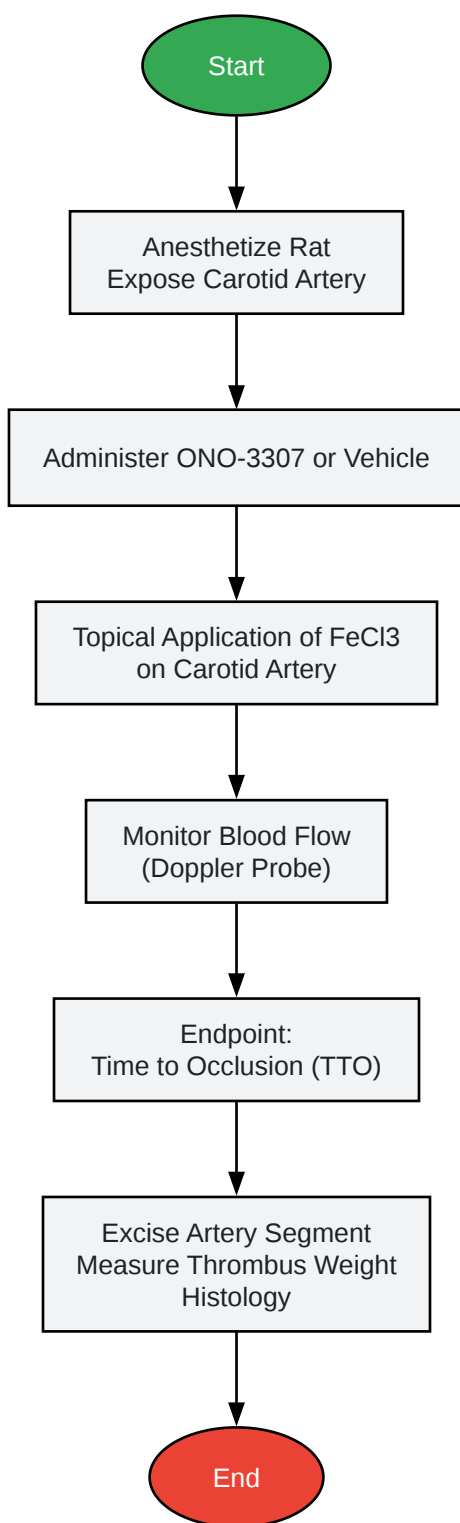
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Workflow for Endotoxin-Induced DIC Model

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis in Rats

This widely used model evaluates the antithrombotic efficacy of compounds by inducing endothelial injury and subsequent thrombus formation.

- Animal Model: Male Sprague-Dawley rats.
- Induction of Thrombosis:
 - The carotid artery is surgically exposed.
 - A filter paper saturated with a 20-35% FeCl₃ solution is topically applied to the artery for a defined period (e.g., 3-10 minutes).[\[2\]](#)[\[3\]](#)
 - The FeCl₃ induces oxidative injury to the endothelium, leading to platelet activation and thrombus formation.
- Test Agent Administration: **ONO-3307** can be administered intravenously prior to the induction of thrombosis. A dose of 10 mg/kg/hr has been shown to be effective in a similar thrombosis model.[\[4\]](#)
- Parameters Measured:
 - Time to occlusion (TTO), often measured using a Doppler flow probe.
 - Thrombus weight (wet and dry).
 - Histological examination of the vessel to assess thrombus composition and vessel wall injury.



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Workflow for FeCl₃-Induced Arterial Thrombosis Model

Caerulein-Induced Acute Pancreatitis in Mice

This model is used to study the inflammatory processes of acute pancreatitis and to evaluate the efficacy of anti-inflammatory agents.

- Animal Model: Male C57BL/6 mice.
- Induction of Pancreatitis: Hourly intraperitoneal injections of caerulein (a cholecystokinin analogue) at a dose of 50 µg/kg for up to 12 hours.
- Test Agent Administration: **ONO-3307** can be administered prior to or concurrently with the caerulein injections.
- Parameters Measured:
 - Serum amylase and lipase levels.
 - Pancreatic edema (wet weight of the pancreas).
 - Histological evaluation of the pancreas for edema, inflammation, and acinar cell necrosis.
 - Myeloperoxidase (MPO) activity in the pancreas as a measure of neutrophil infiltration.

Conclusion

ONO-3307 is a potent, broad-spectrum serine protease inhibitor with significant therapeutic potential in diseases characterized by dysregulated coagulation and inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the properties and applications of this compound. The detailed methodologies for key preclinical models provide a foundation for robust and reproducible in vivo studies. Further investigation into the precise molecular interactions of **ONO-3307** with its target proteases and the downstream consequences on signaling pathways will continue to elucidate its full therapeutic utility.

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